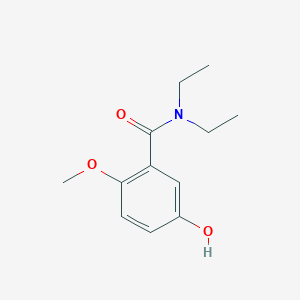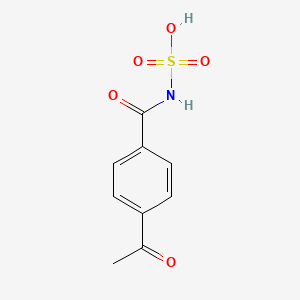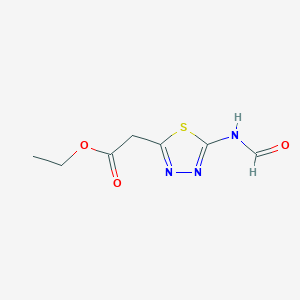
Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-1,3,4-thiadiazole-2-carboxylic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve the use of solvents like ethanol, methanol, and acetonitrile, along with appropriate catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms .
Comparaison Avec Des Composés Similaires
Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate can be compared with other thiadiazole derivatives, such as:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its use in the synthesis of dyes and ligands.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Used in medicinal chemistry for its antimicrobial properties.
1,3,4-Thiadiazole derivatives: These compounds exhibit a wide range of biological activities, including anticancer, antiviral, and anticonvulsant properties.
The uniqueness of this compound lies in its specific formamido and ethyl acetate functional groups, which confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives .
Propriétés
Numéro CAS |
88124-57-6 |
|---|---|
Formule moléculaire |
C7H9N3O3S |
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
ethyl 2-(5-formamido-1,3,4-thiadiazol-2-yl)acetate |
InChI |
InChI=1S/C7H9N3O3S/c1-2-13-6(12)3-5-9-10-7(14-5)8-4-11/h4H,2-3H2,1H3,(H,8,10,11) |
Clé InChI |
YHJXNLCQRUODIG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NN=C(S1)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)
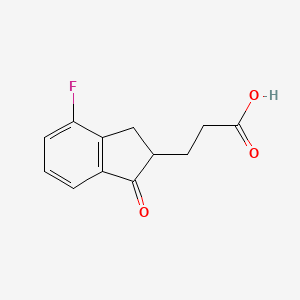
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
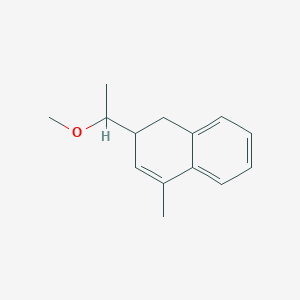
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)


![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
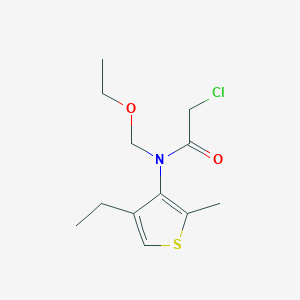

![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
